molecular formula C17H14O6S B2395392 (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate CAS No. 893350-47-5

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate

Cat. No.: B2395392
CAS No.: 893350-47-5
M. Wt: 346.35
InChI Key: WMCOATQWOOOKBW-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

    Ylidene Formation: The ylidene moiety is introduced by reacting the benzofuran derivative with an appropriate aldehyde or ketone under basic conditions to form the (Z)-isomer.

    Methanesulfonation: The final step involves the reaction of the ylidene compound with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ylidene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ylidene group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of sulfonamide or thiol derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a lead compound for the development of new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

  • Inhibiting enzyme activity through covalent or non-covalent interactions.
  • Modulating receptor activity by binding to active sites or allosteric sites.
  • Inducing cellular responses through signal transduction pathways.

Comparison with Similar Compounds

  • (Z)-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate
  • (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl ethanesulfonate

Uniqueness:

  • The presence of the methoxy group at the 6-position enhances its chemical reactivity and biological activity compared to similar compounds with different substituents.
  • The methanesulfonate group provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[3-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6S/c1-21-12-6-7-14-15(10-12)22-16(17(14)18)9-11-4-3-5-13(8-11)23-24(2,19)20/h3-10H,1-2H3/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCOATQWOOOKBW-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OS(=O)(=O)C)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OS(=O)(=O)C)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.